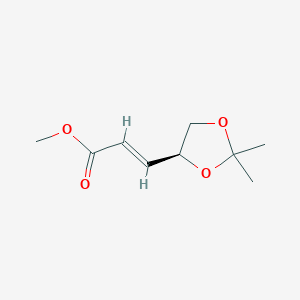

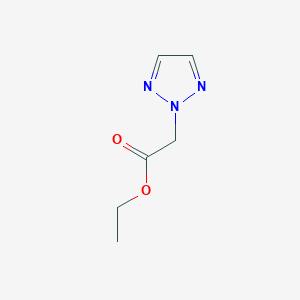

Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate

Descripción general

Descripción

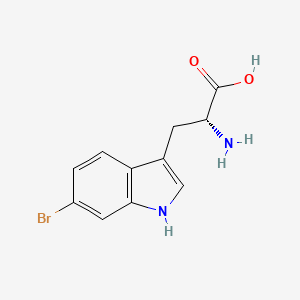

Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate is a triazole derivative . Triazoles are nitrogenous heterocyclic compounds that are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate involves a reaction with potassium carbonate in ethanol at a temperature below 20°C . The reaction mixture is then warmed to room temperature and stirred overnight. The suspension is filtered, and the filtrate is concentrated under reduced pressure .Molecular Structure Analysis

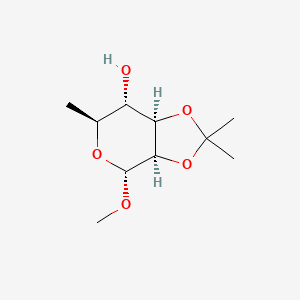

The molecular structure of Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate includes an α-ketoester functionality and two phenyl substituents . The InChI key for this compound is UJNRKJQCBKSOCA-UHFFFAOYSA-N .Chemical Reactions Analysis

Triazole compounds, including Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate, are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .Physical And Chemical Properties Analysis

Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate is a solid or liquid compound with a molecular weight of 155.16 . Its storage temperature is between 2-8°C in a sealed, dry environment .Aplicaciones Científicas De Investigación

Ecological Corrosion Inhibitors

Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, a derivative of Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate, has been investigated for its use as an ecological corrosion inhibitor for mild steel in acidic solutions. These inhibitors demonstrate high inhibition performance, suggesting their utility in protecting metals against corrosion in industrial applications (Nahlé et al., 2021).

Antimicrobial Activity

Ethyl 2-(1H Benzo[d][1, 2, 3]triazole-1-yl] acetate and its derivatives have shown promising antimicrobial activity against bacteria such as Streptococcus aureus and Escherichia coli. This suggests their potential use in developing new antimicrobial agents (Saini et al., 2009).

Coordination Polymers

Derivatives of Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate have been utilized in the synthesis of coordination polymers with transition-metal ions. These materials have intriguing structures and potential applications in catalysis, gas storage, and separation technologies (Hu et al., 2016).

DNA Binding Interactions

Ethyl 2-(2-acetamidothiazol-4-yl)acetate, a compound structurally related to Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate, has been synthesized and studied for its DNA binding interactions. This compound binds well with DNA, indicating its potential use in biochemical research and drug design (Iqbal et al., 2019).

Supramolecular Synthons

The acid hydrolysis of ethyl 4H-1,2,4-triazol-4-yl-acetate leads to the formation of 4H-1,2,4-triazol-4-yl acetic acid, a versatile synthon for constructing supramolecular structures. This highlights the compound's utility in the field of crystal engineering and material science (Naik et al., 2010).

Safety And Hazards

This compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-(triazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-9-7-3-4-8-9/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNRKJQCBKSOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1N=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438120 | |

| Record name | Ethyl (2H-1,2,3-triazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2H-1,2,3-triazol-2-YL)acetate | |

CAS RN |

4320-90-5 | |

| Record name | Ethyl (2H-1,2,3-triazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1600049.png)

![Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1600051.png)